molecular formula C10H12ClF B1334982 1-(4-Chlorobutyl)-4-fluorobenzene CAS No. 54540-58-8

1-(4-Chlorobutyl)-4-fluorobenzene

Cat. No. B1334982
CAS RN: 54540-58-8
M. Wt: 186.65 g/mol
InChI Key: QMDPGDCZIVOKNA-UHFFFAOYSA-N
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Patent
US05834493

Procedure details

Triethylsilane (22.5 ml; 0.141 mol) was added dropwise to a cold (~0° C.) stirring mixture of 4-chloro-4'-fluoro-butyrophenone (10 ml; 0.0613 mol) in trifluoroacetic acid (47 ml). The reaction mixture was stirred at room temperature under nitrogen for 6 hours. The reaction was quenched with brine and extracted with diethyl ether. The organic extract was dried (MgSO4) and evaporated under vacuum giving the desired compound as an oil.
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[Cl:8][CH2:9][CH2:10][CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1)=O>FC(F)(F)C(O)=O>[Cl:8][CH2:9][CH2:10][CH2:11][CH2:12][C:14]1[CH:15]=[CH:16][C:17]([F:20])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
22.5 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCCC(=O)C1=CC=C(C=C1)F
Name
Quantity
47 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature under nitrogen for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCCCCC1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.